molecular formula C10H11BrO3 B3133023 Ethyl 4-bromo-3-hydroxy-5-methylbenzoate CAS No. 382150-26-7

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Cat. No.: B3133023
CAS No.: 382150-26-7
M. Wt: 259.1 g/mol
InChI Key: HJPPCNABHLJUFL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-hydroxy-5-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced, such as 4-amino-3-hydroxy-5-methylbenzoate.

    Oxidation Reactions: The major product is 4-bromo-3-oxo-5-methylbenzoate.

    Reduction Reactions: The major product is 4-bromo-3-hydroxy-5-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-hydroxy-5-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate can be compared with other similar compounds such as:

  • Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate
  • Ethyl 4-hydroxy-3-propylbenzoate
  • Methyl 2-(acetyloxy)-6-bromo-3-methoxybenzoate

These compounds share structural similarities but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it unique and may confer specific properties not found in the other compounds.

Properties

IUPAC Name

ethyl 4-bromo-3-hydroxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(13)7-4-6(2)9(11)8(12)5-7/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPPCNABHLJUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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